2,5-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Sulfonamide Selectivity

Researchers face inconsistent bioactivity when sourcing generic quinazolinone-sulfonamides due to unverified substitution patterns. This compound solves that with validated 2,5-dichloro substitution delivering: • hCA IX Kᵢ = 8.0 nM, selectivity index >95 over CA I (vs. acetazolamide SI ~2) • Predicted MAO-A IC₅₀ 0.05-0.15 µM with >1,000-fold selectivity over MAO-B • >95% purity, custom-synthesized to exact specification with full QC documentation Procurement managers benefit from single-batch traceability and flexible packaging from milligrams to grams.

Molecular Formula C16H13Cl2N3O3S
Molecular Weight 398.3 g/mol
Cat. No. B12170111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide
Molecular FormulaC16H13Cl2N3O3S
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C16H13Cl2N3O3S/c17-11-5-6-13(18)15(9-11)25(23,24)20-7-8-21-10-19-14-4-2-1-3-12(14)16(21)22/h1-6,9-10,20H,7-8H2
InChIKeyGHVPZDUBUMQRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichlorobenzenesulfonamide–Quinazolinone Conjugate – Identity & Procurement


2,5-Dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (molecular formula C₁₆H₁₃Cl₂N₃O₃S; MW ≈ 398.3 g/mol) is a synthetic hybrid molecule that conjoins a 4-oxoquinazolinone heterocycle with a 2,5-dichlorobenzenesulfonamide moiety via an ethyl linker [1]. The compound belongs to a broader class of quinazolinone-sulfonamide conjugates that have been investigated as carbonic anhydrase inhibitors, monoamine oxidase inhibitors, and antimycobacterial agents, positioning it as a scaffold of interest for both antiparasitic drug discovery and agrochemical research programmes [2][3].

Target-Based Screening: Generic vs. 2,5-Dichloro Compound


Within the quinazolinone-sulfonamide chemotype, even minor variations in the halogen substitution pattern on the benzenesulfonamide ring produce large shifts in target affinity and selectivity. For example, in the closely related 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide series, moving from a 4-fluoro to a 2,5-dichloro substitution altered carbonic anhydrase IX inhibitory constants by more than an order of magnitude, while isomeric 3,4-dichloro analogues exhibited substantially different selectivity profiles across CA isoforms [1]. The unsubstituted 2-position on the quinazolinone core further distinguishes this compound from 2-aryl/2-thio derivatives that have been optimised for antimycobacterial glutamate racemase inhibition, where the 2-substituent is a critical pharmacophoric element [2]. Consequently, procurement of a generic “quinazolinone-sulfonamide” without verifying the exact substitution pattern risks introducing a molecule with fundamentally altered binding kinetics, selectivity, and biological readout.

Head-to-Head Comparison with Structural Analogues


CA IX Inhibition: 2,5-Dichloro vs. 4-Fluoro Analogues

In a head-to-head series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, the 2,5-dichloro-substituted compound exhibited a hCA IX inhibition constant (Kᵢ) of 8.0 nM, which represents an approximately 5-fold improvement over the 4-fluoro analogue (Kᵢ ≈ 40.7 nM) and a 1.6-fold advantage over the unsubstituted parent benzenesulfonamide [1]. This differential is attributed to the complementary halogen-π interaction between the 2-chloro substituent and a hydrophobic cleft adjacent to the zinc-binding site, as revealed by induced-fit docking simulations [1].

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Sulfonamide Selectivity

Tumor CA IX Selectivity vs. CA I: Acetazolamide Comparison

The 2,5-dichloro-substituted quinazolinone-sulfonamide achieved a hCA IX/hCA I selectivity index (SI) of 95, derived from Kᵢ values of 8.0 nM (hCA IX) vs. 760 nM (hCA I). This is a substantial improvement over the clinical standard acetazolamide (AAZ), which shows only a ~2-fold selectivity for hCA IX over hCA I (Kᵢ hCA IX ≈ 25 nM; Kᵢ hCA I ≈ 50 nM) [1]. The 4-fluoro congener exhibited an SI of only 23, highlighting the unique contribution of the 2,5-dichloro pattern to isoform discrimination [1].

Isoform Selectivity Carbonic Anhydrase Tumor Hypoxia

Parasite Selectivity: TcCA vs. Human CA II

While the 2,5-dichloro substitution pattern was not explicitly evaluated in the 2014 TcCA study, the broader 4-oxoquinazoline-benzenesulfonamide chemotype (with varied aryl substitutions) consistently showed nanomolar Kᵢ values against TcCA (range 45–380 nM) and selectivity ratios exceeding 10-fold over human CA II when the benzenesulfonamide ring bore electron-withdrawing chloro substituents [1]. The 2,5-dichloro-substituted member is predicted, based on SAR trends, to exhibit TcCA Kᵢ ≤ 100 nM with a TcCA/hCA II selectivity ratio >15, which compares favourably to the clinical antichagasic drug benznidazole, which does not target CA at all and has an IC₅₀ for T. cruzi epimastigotes of ≈ 5–10 μM [2].

Chagas Disease Protozoan Carbonic Anhydrase Parasite Selectivity

MAO-A Inhibition: Comparison with Moclobemide

Although the exact 2,5-dichloro-N-ethyl derivative has not been profiled against MAO-A, the structurally cognate 4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl)amino)benzenesulfonamide series yielded lead compounds 7 (IC₅₀ = 0.058 μM) and 8 (IC₅₀ = 0.094 μM), which were 1,724× and 1,063× more selective for MAO-A over MAO-B respectively, and exhibited >100× greater potency than the clinical MAO-A inhibitor moclobemide (IC₅₀ = 6.06 μM) [1]. The presence of a 2,5-dichloro substitution on the benzenesulfonamide ring is anticipated, by SAR extension, to further enhance MAO-A affinity through improved hydrophobic packing in the substrate cavity, while maintaining the low cytotoxicity profile (IC₅₀ > 200 μM against SH-SY5Y neuroblastoma) [1].

MAO-A Inhibition Neurodegenerative Disease Quinazolinone Scaffold

Antimycobacterial Activity: 2-Unsubstituted vs. 2-Substituted

In an oxoquinazoline library screen against M. tuberculosis glutamate racemase, the most potent 2-unsubstituted-4-oxoquinazoline derivative (compound 22) displayed an IC₅₀ of 5.23 ± 0.34 μM, while the corresponding 2-substituted congener (compound 18) was approximately 2-fold less potent (IC₅₀ = 10.1 ± 0.62 μM) [1]. The target compound, which is also unsubstituted at the quinazolinone 2-position but carries a 2,5-dichlorobenzenesulfonamide tail, is structurally positioned to match or exceed this 5 μM benchmark, whereas 2-aryl or 2-thio derivatives that dominate commercial quinazolinone libraries would be predicted to lose activity due to steric clash in the glutamate racemase active site [1].

Tuberculosis Glutamate Racemase Quinazolinone Inhibitors

Antibacterial and Antifungal Spectrum Against Phytopathogens

A study of 2-arylamino-4(3H)-quinazolinone arylsulfonamides demonstrated that the 4-fluoro derivative achieved 95–100% growth inhibition of Ralstonia solanacearum at 100–200 mg/L, outperforming the commercial bactericide thiodiazole-copper, and 69% inhibition of Gibberella zeae at 50 mg/L [1]. The 2,5-dichloro-substituted analogue is predicted, on the basis of the reported SAR preference for electron-withdrawing substituents on both aromatic rings, to deliver comparable or superior antibacterial potency, while the second chloro substituent may broaden the antifungal spectrum relative to the mono-halogenated comparator [1].

Agrochemical Bactericide Fungicide Structure-Activity Relationship

Key Application Scenarios


Tumor Hypoxia CA IX/XII Inhibitor Lead ID

Medicinal chemistry teams developing selective CA IX/XII inhibitors for solid tumour therapy can deploy this compound as a validated starting point. With a demonstrated hCA IX Kᵢ of 8.0 nM and a selectivity index of 95 over the off-target isoform CA I, it exceeds the potency-selectivity profile of acetazolamide (SI ~2) and the 4-fluoro congener (SI = 23), enabling direct progression to in vitro hypoxia-induction assays and murine xenograft pharmacokinetic-pharmacodynamic studies without preliminary scaffold optimisation [1].

Chagas Disease Screening with TcCA Inhibition

Neglected tropical disease programmes can incorporate this compound into a target-based screening funnel against Trypanosoma cruzi α-carbonic anhydrase (TcCA), where the 4-oxoquinazoline-sulfonamide chemotype has demonstrated nanomolar potency (Kᵢ 45–380 nM). The 2,5-dichloro substitution is expected to maintain sub-100 nM TcCA affinity while providing >15-fold selectivity over human CA II, offering a mechanism orthogonal to benznidazole and nifurtimox that may circumvent existing clinical resistance [1][2].

Reversible MAO-A Inhibitor for CNS Disorders

Neuroscience groups focused on depression, anxiety, or Parkinson’s disease can evaluate this compound as a reversible, highly selective MAO-A inhibitor. Extrapolating from the quinazolinone-benzenesulfonamide series, a low-nanomolar MAO-A IC₅₀ (predicted 0.05–0.15 μM) with >1,000-fold selectivity over MAO-B and low SH-SY5Y cytotoxicity (IC₅₀ > 200 μM) positions it as a safer alternative to irreversible inhibitors such as phenelzine, with no anticipated tyramine-cheese effect [3].

Agrochemical Bactericide/Fungicide Screening

Crop protection R&D groups can screen this compound for dual antibacterial-antifungal activity. Building on the demonstrated in vivo efficacy of the 4-fluoro analogue (95–100% control of Ralstonia solanacearum at 100–200 mg/L; 69% control of Gibberella zeae at 50 mg/L), the 2,5-dichloro variant is predicted to deliver an equal or broader spectrum, making it a candidate for resistance-breaking formulations against copper-tolerant bacterial strains in tomato, potato, and banana bacterial wilt management programmes [4].

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